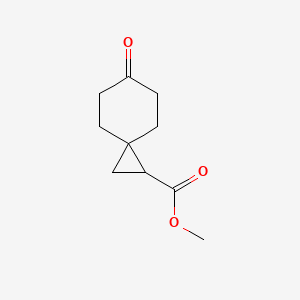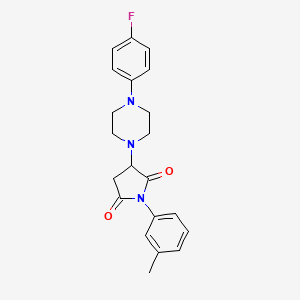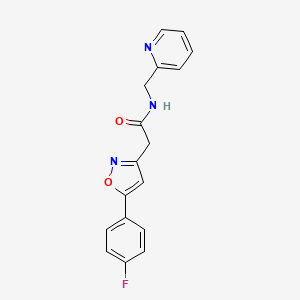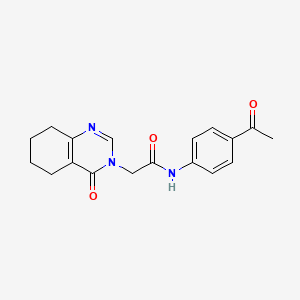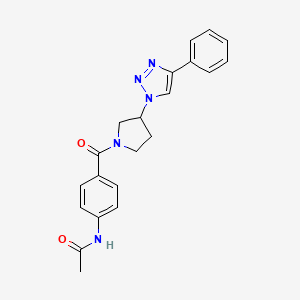
N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups, including a phenyl group, a 1H-1,2,3-triazole ring, a pyrrolidine ring, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various methods. For instance, 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1H-1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered carbon ring, and the pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the 1H-1,2,3-triazole ring could contribute to its chemical stability .
科学的研究の応用
Synthesis and Structural Elucidation
- The synthesis of derivatives containing the 1,2,4-triazole ring system, including compounds similar to N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, has attracted considerable attention due to their wide range of pharmaceutical activities. These compounds have been synthesized and characterized using various techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, to determine their structural attributes and potential biological activities. The interest in these compounds stems from their diverse biological properties, such as antimicrobial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Activity
- A series of acetamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies involve the claisen-schimodt condensation of various aldehydes and have shown that these compounds possess significant antimicrobial properties, which could be further explored for therapeutic applications (Jyotindra B Mahyavanshi, Maharshi B Shukla, & K. Parmar, 2017).
Insecticidal Assessment
- The compound has also been a precursor in the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, which were tested for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of these compounds to be developed into effective insecticidal agents, demonstrating a novel application area beyond their antimicrobial properties (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).
Quantum Calculations and Antimicrobial Activity
- Further research has delved into the reactivity of acetamide derivatives towards various nucleophiles, leading to the synthesis of compounds with antimicrobial activity. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been used to correlate experimental antimicrobial activities with theoretical predictions, providing insights into the structure-activity relationships of these compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
作用機序
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells . The compound also shows potential as an inhibitor of the carbonic anhydrase-II enzyme , which is involved in maintaining pH balance in the body and is a target for developing new therapeutic options to counteract neurodegeneration .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . It exhibits inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the aromatase enzyme and carbonic anhydrase-II enzyme. By inhibiting these enzymes, it can potentially disrupt the biosynthesis of estrogens and the regulation of pH balance in the body .
Pharmacokinetics
The 1,2,3-triazole ring is known for its high chemical stability, strong dipole moment, and hydrogen bonding ability, which can improve the compound’s bioavailability .
Result of Action
The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This could lead to a decrease in the activity of this enzyme, potentially affecting the pH balance within the body and offering a new therapeutic option to counteract neurodegeneration . It also exhibits cytotoxic activities against certain cancer cell lines .
将来の方向性
特性
IUPAC Name |
N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-17(8-10-18)21(28)25-12-11-19(13-25)26-14-20(23-24-26)16-5-3-2-4-6-16/h2-10,14,19H,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKRAEYFDYFORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)
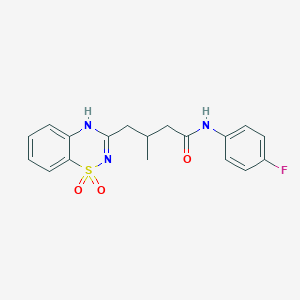
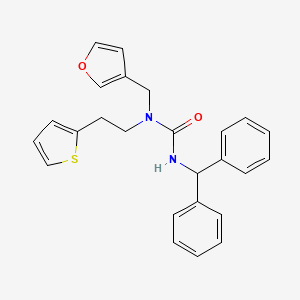
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
